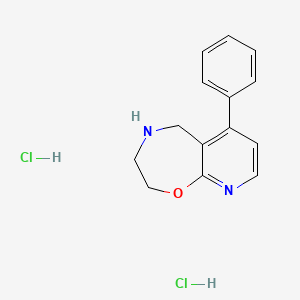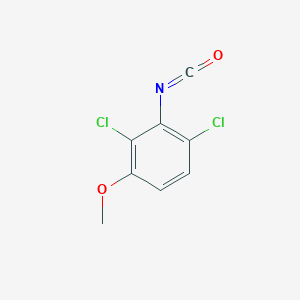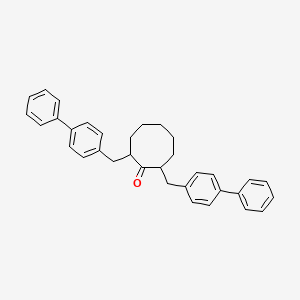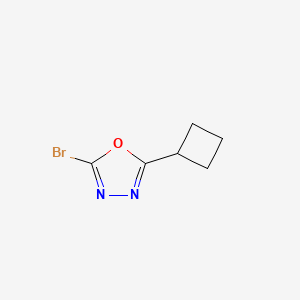
2-Bromo-5-cyclobutyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-cyclobutyl-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and industrial chemistry. The presence of a bromine atom and a cyclobutyl group in its structure makes it a unique and valuable compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclobutyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of acyl hydrazides with brominated nitroalkanes under mild conditions. This method avoids the formation of diacyl hydrazide intermediates and directly yields the desired oxadiazole . Another approach involves the use of carbonyl diimidazoles (CDI) in toluene to react with amidoximes, leading to the formation of 1,3,4-oxadiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-cyclobutyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The oxadiazole ring can be further functionalized through cyclization reactions with other reagents.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino-oxadiazole derivative, while oxidation may lead to the formation of oxadiazole N-oxides.
Aplicaciones Científicas De Investigación
2-Bromo-5-cyclobutyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with anticancer, antiviral, and antibacterial properties.
Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and electron-transport materials.
Industrial Chemistry: It is employed in the synthesis of corrosion inhibitors, optoelectronic devices, and high-pressure mixed-gas separation membranes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-cyclobutyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may act as a bioisosteric hydrogen bond acceptor, mimicking the behavior of carbonyl compounds such as ketones and amides . This interaction can modulate the physicochemical and pharmacokinetic profiles of small molecules, enhancing their therapeutic potential. Additionally, the compound’s ability to form hydrogen bonds with receptor sites can influence its biological activity .
Comparación Con Compuestos Similares
2-Bromo-5-cyclobutyl-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antibacterial and antiviral properties.
1,2,5-Oxadiazole: Used in the development of energetic materials and explosives.
1,3,4-Oxadiazole: Widely studied for its applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the cyclobutyl group enhances its reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C6H7BrN2O |
|---|---|
Peso molecular |
203.04 g/mol |
Nombre IUPAC |
2-bromo-5-cyclobutyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C6H7BrN2O/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2 |
Clave InChI |
GENKVTIRFYRBEO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=NN=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



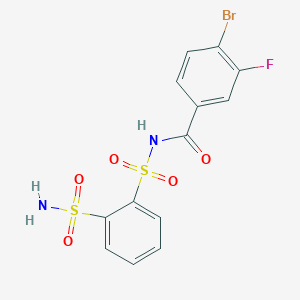
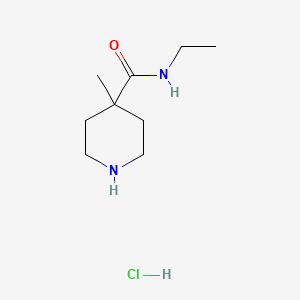
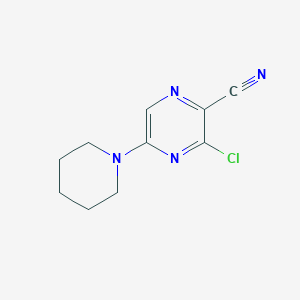
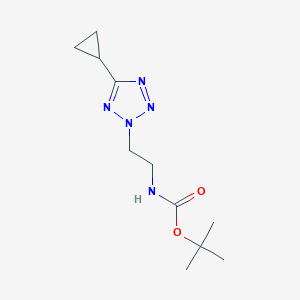
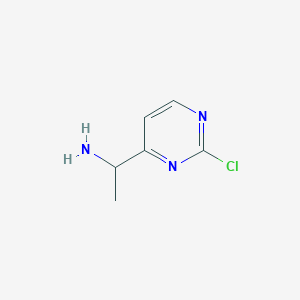

![N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[9H-fluoren]-4-amine](/img/structure/B13931871.png)

![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid](/img/structure/B13931875.png)
